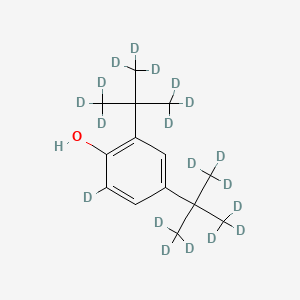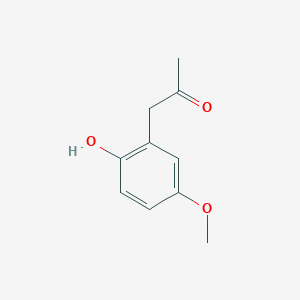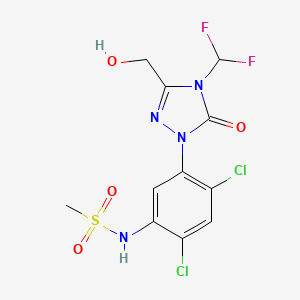
Methyl (S)-2,4-dihydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2,4-dihydroxybutanoate is an organic compound that belongs to the class of esters It is derived from butanoic acid and contains two hydroxyl groups at the 2nd and 4th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (S)-2,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the use of Grignard reagents, where the corresponding halide reacts with magnesium to form the Grignard reagent, which then reacts with an ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Methyl (S)-2,4-dihydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of methyl (S)-2,4-dihydroxybutanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with a benzene ring.
Ethyl (S)-2,4-dihydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2,4-dihydroxy-3-methylbutanoate: Similar structure but with an additional methyl group on the carbon chain.
Uniqueness
Methyl (S)-2,4-dihydroxybutanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and research .
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
methyl (2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
LNXUMIDZVKXVER-BYPYZUCNSA-N |
SMILES isomérique |
COC(=O)[C@H](CCO)O |
SMILES canonique |
COC(=O)C(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


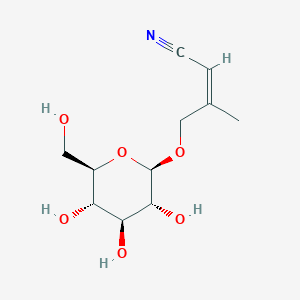
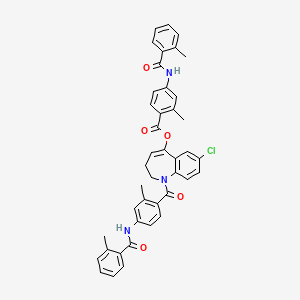
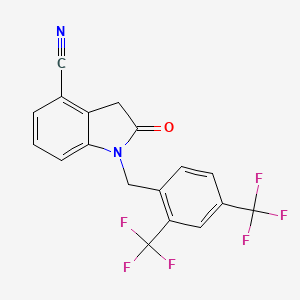
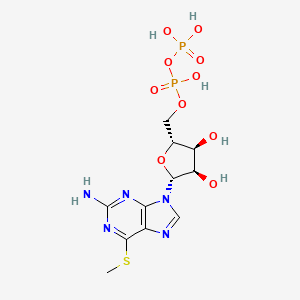

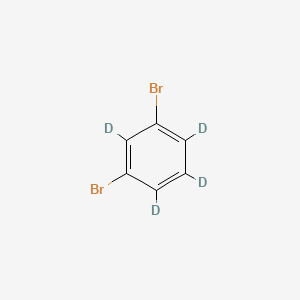
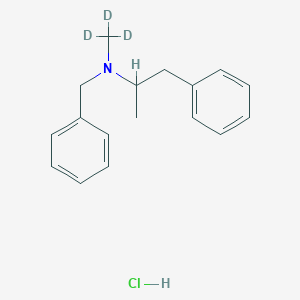
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
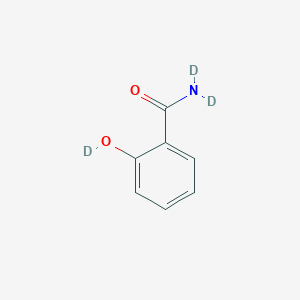

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
